

# (Tetrahydrofuran-3-yl)methanol CAS number and properties

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## Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548

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## An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanol

This technical guide provides a comprehensive overview of (Tetrahydrofuran-3-yl)methanol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's properties, safety and handling protocols, and relevant experimental procedures.

## Core Properties and Identification

(Tetrahydrofuran-3-yl)methanol, also known by its synonyms Tetrahydro-3-furanylmethanol and (Oxolan-3-yl)methanol, is a colorless to light yellow clear liquid. Its unique structural characteristics make it a valuable building block in various synthetic applications.

CAS Number: 15833-61-1<sup>[1]</sup><sup>[2]</sup>

## Physicochemical Data

The fundamental physical and chemical properties of (Tetrahydrofuran-3-yl)methanol are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	102.13 g/mol <a href="#">[1]</a>
Appearance	Colorless to Light yellow clear liquid
Purity	>98.0% (by GC)
Boiling Point	76-77 °C at 4 mmHg <a href="#">[1]</a>
Density	1.061 g/cm <sup>3</sup> <a href="#">[1]</a>
Flash Point	98 °C <a href="#">[1]</a>

## Safety and Handling

Proper handling of **(Tetrahydrofuran-3-yl)methanol** is crucial to ensure laboratory safety. The compound is classified with several hazards, and adherence to precautionary measures is mandatory.

## GHS Hazard Information

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT - Single Exposure	H335	May cause respiratory irritation.

Signal Word: Warning [\[1\]](#)

## Precautionary Statements

A summary of the key precautionary statements for handling **(Tetrahydrofuran-3-yl)methanol** is provided below.

Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302 + P352	IF ON SKIN: Wash with plenty of water.[1]
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is important to note that, like its parent compound tetrahydrofuran, this chemical may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[3][4][5] Containers should be dated upon opening and tested for peroxides before use, particularly before distillation.[3]

## Experimental Protocols

This section details relevant experimental procedures for the synthesis and analysis of **(Tetrahydrofuran-3-yl)methanol** and its related compounds.

### Synthesis of S-(+)-(Tetrahydrofuran-3-yl)methanol

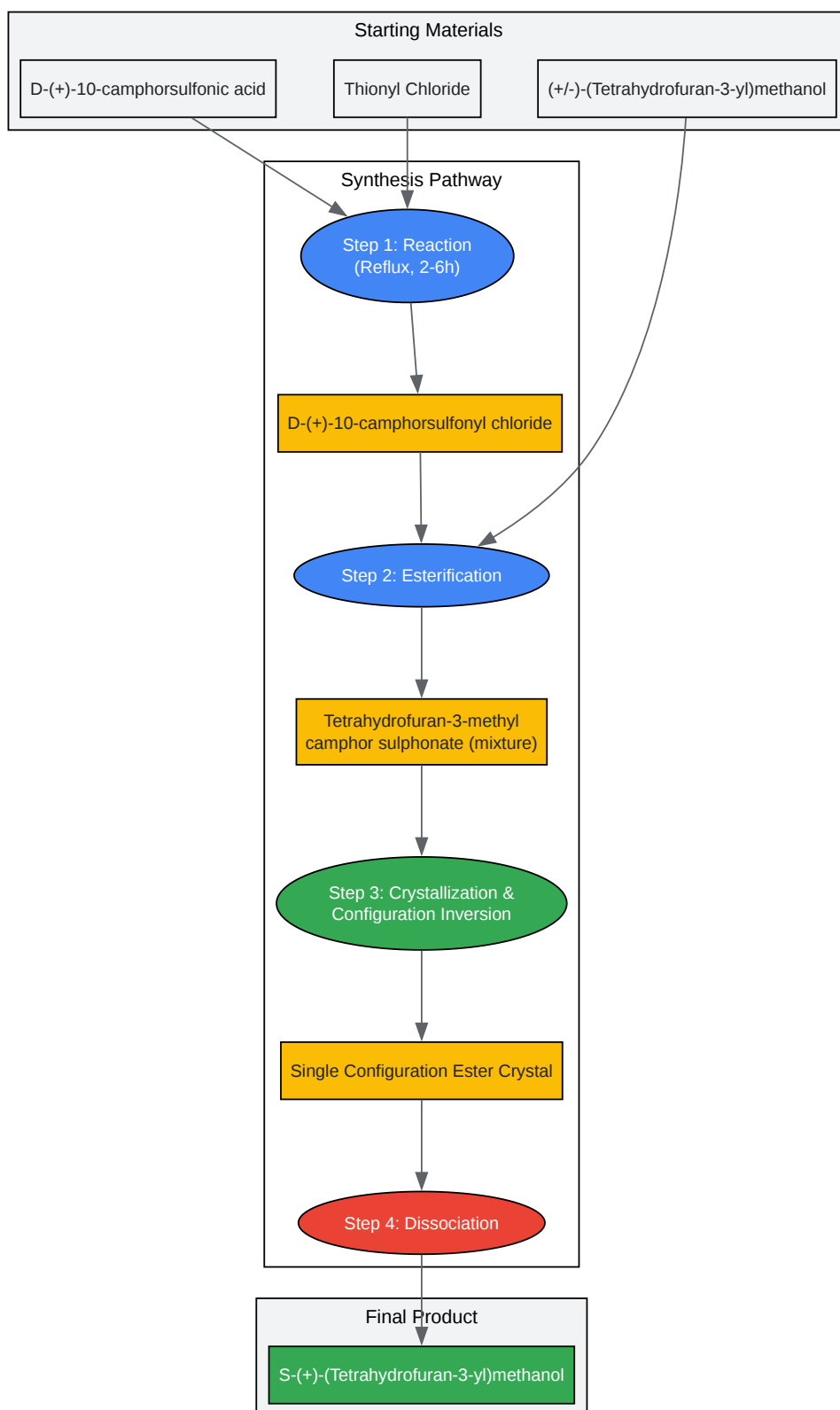
A patented method describes the synthesis of the S-(+) enantiomer of **(Tetrahydrofuran-3-yl)methanol**. This process involves chiral resolution and configuration inversion.[6]

Methodology:

- Preparation of D-(+)-10-camphorsulfonyl chloride: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent. The molar ratio of the acid to thionyl chloride is between 1:1 and 1:2. The mixture is stirred under reflux for 2-6 hours to yield D-(+)-10-camphorsulfonyl chloride.[6]

- Diastereomeric Ester Formation: The resulting D-(+)-10-camphorsulfonyl chloride is reacted with racemic (±)-**(Tetrahydrofuran-3-yl)methanol** to form tetrahydrofuran-3-methyl camphor sulfonate.[6]
- Crystallization and Inversion: The diastereomeric ester mixture is allowed to stand and crystallize. During this process, a configuration inversion occurs, leading to the crystallization of a single configuration of tetrahydrofuran-3-methyl camphor sulfonate.[6]
- Dissociation: The isolated single-configuration crystal is then treated with a dissociation agent to release the final product, S-(+)-**(Tetrahydrofuran-3-yl)methanol**. [6]

This method is notable for achieving a high yield by avoiding the typical 50% theoretical limit of classical chiral resolution.[6]



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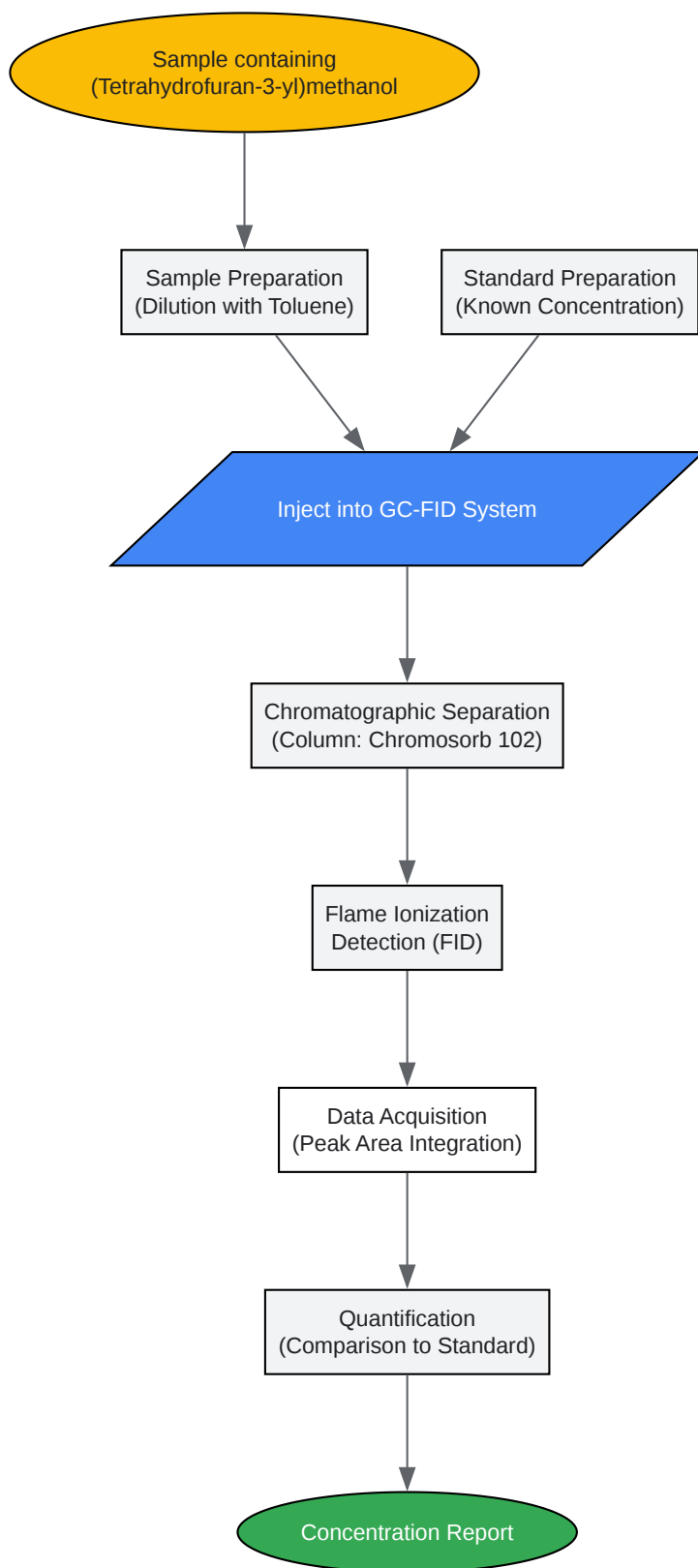
Synthesis of S-(+)-(Tetrahydrofuran-3-yl)methanol.

## Analytical Method: Gas Chromatography

The analysis of solutions containing tetrahydrofuran derivatives can be effectively performed using gas chromatography (GC) with a flame ionization detector (FID).<sup>[7][8]</sup>

### Methodology:

- **Sample Preparation:** Prepare a standard of known concentration. Samples to be analyzed should be diluted with a suitable solvent (e.g., toluene) to a known volume.<sup>[7]</sup>
- **GC System:** A gas chromatograph equipped with an FID is used. A suitable column, such as a stainless steel tube packed with 80/100 mesh Chromosorb 102, can be employed.<sup>[7]</sup>
- **Operating Conditions:**
  - **Injector Temperature:** 150 °C
  - **Column Oven Temperature:** 210 °C
  - **Detector Temperature:** 220 °C
  - **Carrier Gas (Helium) Flow:** 0.5 µm<sup>3</sup>/s
  - **Hydrogen Flow:** 0.83 µm<sup>3</sup>/s
  - **Air Flow:** 5.0 µm<sup>3</sup>/s<sup>[7]</sup>
- **Analysis:** Inject the prepared standard and sample solutions into the GC. The concentration of **(Tetrahydrofuran-3-yl)methanol** in the samples can be determined by comparing the peak areas with that of the standard.



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General workflow for GC analysis.

## Applications in Research and Development

**(Tetrahydrofuran-3-yl)methanol** serves as a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a tetrahydrofuran ring, allows for a wide range of chemical transformations. It is a building block for more complex molecules, which may have applications in pharmaceuticals and materials science. While no specific signaling pathways involving this molecule have been detailed in the reviewed literature, its structural motif is present in numerous biologically active compounds, making it a molecule of interest for synthetic and medicinal chemists.

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